4,4'-Bis(methoxymethoxy)stilbene
Description
Properties
CAS No. |
93903-84-5 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(methoxymethoxy)-4-[2-[4-(methoxymethoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-19-13-21-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-14-20-2/h3-12H,13-14H2,1-2H3 |
InChI Key |
GECQQMNVTATTID-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCOC |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction in Aqueous Media
The Wittig reaction remains a cornerstone for stilbene synthesis, offering direct access to the ethene core. A notable adaptation involves conducting the reaction in aqueous phases to enhance selectivity and sustainability. For instance, the synthesis of trans-3,5,4'-trimethoxystilbene was achieved using substituted benzyltriphenylphosphonium bromides and aromatic aldehydes under alkaline aqueous conditions, yielding 56.2% of the desired product. Translating this to 4,4'-Bis(methoxymethoxy)stilbene would require:
- Phosphonium Salt Preparation : Reacting 4-methoxymethoxybenzyl chloride with triphenylphosphine to form the corresponding phosphonium salt.
- Aldehyde Substrate : Utilizing 4-methoxymethoxybenzaldehyde as the coupling partner.
- Reaction Conditions : Employing a water-based system with sodium hydroxide as the base and high-speed shear emulsification to facilitate mixing.
The steric bulk of the methoxymethoxy groups may necessitate extended reaction times or elevated temperatures compared to simpler methoxy analogues.
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons modification, which employs phosphonate esters instead of phosphonium salts, often improves E-selectivity and functional group tolerance. In the synthesis of trans-3,3′,4,5′-tetramethoxystilbene, diethyl 3,4-dimethoxybenzylphosphate reacted with 3,5-dimethoxybenzaldehyde under sodium methoxide catalysis, yielding 59.1% of the product. Adapting this protocol for the target compound would involve:
- Phosphonate Synthesis : Treating 4-methoxymethoxybenzyl bromide with triethyl phosphite to generate the diethyl phosphonate ester.
- Aldehyde Coupling : Reacting with 4-methoxymethoxybenzaldehyde in dimethylformamide (DMF) with sodium methoxide as the base.
This method’s compatibility with electron-rich aromatic systems suggests favorable outcomes for methoxymethoxy-substituted substrates.
Transition Metal-Catalyzed Approaches
Palladium-Mediated Heck Coupling
The Heck reaction enables the construction of stilbenes via cross-coupling between aryl halides and alkenes. A palladium-catalyzed protocol for trans-4,4'-dibromostilbene utilized Pd(OAc)2 and phosphine ligands, yielding a smectic mesophase product soluble in polar aprotic solvents. For this compound, the strategy would involve:
- Aryl Halide Substrate : 4-Methoxymethoxybromobenzene.
- Olefin Partner : Styrene derivatives bearing the methoxymethoxy group.
- Catalytic System : PdCl2(PPh3)2 in ionic liquids, which enhance reaction efficiency without requiring additional promoters.
The electron-donating methoxymethoxy groups may accelerate oxidative addition steps, potentially improving yields compared to halogenated analogues.
Suzuki-Miyaura Cross-Coupling
While less common for stilbenes, the Suzuki reaction could theoretically assemble the ethene backbone from boronic acid and vinyl halide precursors. For example, pyridinylsulfonyl stilbene was synthesized via Pd-catalyzed coupling of (4-fluorophenyl)vinylboronic acid with aryl halides. Applied to the target compound, this would require:
- Boronic Acid : 4-Methoxymethoxystyrylboronic acid.
- Aryl Halide : 4-Methoxymethoxyiodobenzene.
- Conditions : Pd(PPh3)4, aqueous Na2CO3, and a polar solvent like 1,4-dioxane.
Innovative and Emerging Methodologies
Microwave-Assisted Decarboxylation
Microwave irradiation has been leveraged to accelerate decarboxylative elimination reactions for hydroxylated stilbenes. For this compound, cinnamic acid derivatives protected with methoxymethoxy groups could undergo microwave-promoted decarboxylation in the presence of methylimidazole, potentially achieving yields exceeding 85%.
Photocatalytic Reduction of Tolane Derivatives
A heterodinuclear Ru–Pd complex photocatalyst enabled the selective reduction of tolane (diphenylacetylene) to cis-stilbene without external H2. While this method currently targets unsubstituted stilbenes, modifying the catalyst to tolerate methoxymethoxy groups could open pathways to stereocontrolled synthesis.
Comparative Analysis of Synthetic Routes
Functionalization and Derivatization Considerations
Protecting Group Strategies
The methoxymethoxy group serves as a protected hydroxyl moiety. Deprotection under acidic conditions (e.g., HCl in THF) would yield 4,4'-dihydroxystilbene, enabling further functionalization. However, harsh conditions risk ethene bond isomerization, necessitating careful pH control.
Stereochemical Control
While classical methods favor trans-stilbenes, photocatalysis offers access to cis-isomers. For this compound, stereoselectivity could be tuned by varying the phosphine ligand in palladium systems or employing chiral auxiliaries.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(methoxymethoxy)stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield dihydrostilbenes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield stilbene quinones, while reduction produces dihydrostilbenes .
Scientific Research Applications
4,4’-Bis(methoxymethoxy)stilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research into its anticancer and anti-inflammatory activities has shown promising results, making it a potential candidate for drug development.
Industry: It is used in the
Comparison with Similar Compounds
Structural and Physicochemical Properties
Stilbene derivatives vary widely in substituents, leading to distinct properties:
Key Observations :
- Lipophilicity : Methoxymethoxy groups likely increase lipophilicity compared to methoxy (-OCH3) or hydroxyl (-OH) substituents, affecting membrane permeability and metabolic pathways .
- Fluorescence : Benzoxazolyl-substituted stilbenes (e.g., BBS) exhibit strong fluorescence due to extended conjugation, whereas methoxy groups (as in 4,4'-dimethoxystilbene) show moderate luminescence in metal-organic frameworks (MOFs) .
- Solubility : Hydroxyl groups enhance water solubility (e.g., 4,4'-dihydroxystilbene), while bulky substituents like benzoxazolyl or methoxymethoxy reduce it .
2.2.1 Estrogenic Activity
Substituents critically influence estrogen receptor binding:
- 4,4'-Dihydroxystilbene : High estrogenic activity due to hydroxyl groups mimicking estradiol .
- 4,4'-Dimethoxystilbene : Low activity unless metabolized to hydroxylated forms .
- Methoxymethoxy Analogs : Expected to exhibit reduced estrogenic activity due to steric hindrance and metabolic stability of the ether linkage.
2.2.2 Antioxidant and Cytotoxic Effects
- 4,4'-Dihydroxystilbene : Outperforms resveratrol in antioxidant assays, with IC50 values 30% lower in DPPH radical scavenging .
- Methoxy Derivatives : Dimethoxystilbene shows moderate cytotoxicity in cancer cells (e.g., IC50 ~50 μM in MCF-7), whereas hydroxylated analogs are more potent .
2.2.3 Enzyme Inhibition
- 2-Methoxy-4'-methylthio-trans-stilbene : Potent CYP1A1 inhibitor (Ki = 0.8 μM), unlike dimethoxy analogs .
Q & A
Q. What are the optimal synthesis methods for 4,4'-Bis(2-benzoxazolyl)stilbene (BBS), and how is purity ensured?
BBS is synthesized via cycloaddition of Stilbene-4,4'-dicarboxylic acid with o-aminophenol under controlled conditions. Critical parameters include:
- Solvent selection : Anhydrous dioxane or similar inert solvents to prevent side reactions .
- Oxidizing agents : Use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for dehydrogenation .
- Purification : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to verify purity (>97%) and structural integrity .
Q. What are the solubility properties and storage conditions for BBS?
- Solubility : BBS dissolves in chloroform, dichloromethane, DMSO, and acetone. Dilution tables (e.g., 1 mM solution requires 2.4125 mL solvent for 1 mg) guide experimental preparation .
- Storage : Desiccate at -20°C to prevent hygroscopic degradation or aggregation .
Q. Which spectroscopic techniques are most effective for characterizing BBS in solution and solid states?
- UV-Vis and fluorescence spectroscopy : Identify absorption peaks (e.g., 372 nm) and emission features (425 nm, 455 nm for monomers; 540 nm for excimers) .
- Time-resolved emission spectroscopy (TRES) : Measures fluorescence lifetime (0.85 ns for monomers; ~10 ns for aggregates) .
- X-ray diffraction : Confirms crystal structure and helicoidal morphology in poly(l-lactic acid) (PLA) matrices .
Advanced Research Questions
Q. How do concentration and matrix environment influence BBS aggregation and photophysical behavior?
- Low concentrations (10⁻⁵ M) : Monomers dominate with high fluorescence quantum yield (Φfl >0.88) and single-exponential decay .
- High concentrations (10⁻⁴ M) : Aggregates form excimers (broad 540 nm emission) due to π-π stacking, confirmed via TRES and computational modeling .
- Solid-state dispersions (e.g., PLA) : Spheroid aggregates (800–900 nm) and helicoidal crystals (2 µm diameter) alter emission spectra, requiring combined experimental and quantum-chemical analyses .
Q. What methodologies elucidate photoisomerization and photodegradation pathways in BBS?
- UV irradiation (350 nm) : Induces trans-to-cis isomerization, monitored via UV spectroscopy and <sup>1</sup>H NMR .
- Laser flash photolysis : Reveals photocleavage products (e.g., 4-(1,3-benzoxazol-2-yl)benzoic acid) and oxidation pathways .
- Electrochemical studies : Irreversible oxidation generates unstable radical cations, while reduction produces n-doped species .
Q. How do solvent polarity and viscosity affect isomerization dynamics in stilbene derivatives?
- Non-associated solvents (n-alkyl nitriles) : Enable separation of solvation and thermal barriers, with isomerization rates aligning with coupled oscillator models .
- Associated solvents (n-alkyl alcohols) : Solvent-solute hydrogen bonding complicates barrier height determination, highlighting solvent dielectric effects .
Q. Can computational methods predict BBS photophysics in diverse environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
